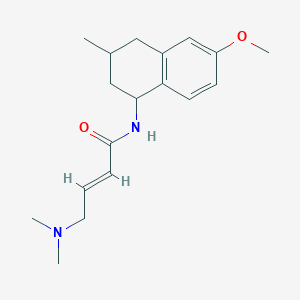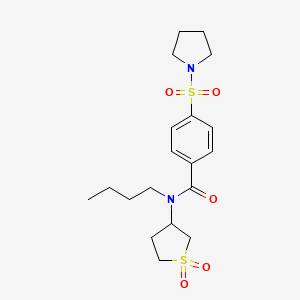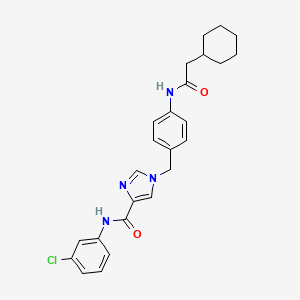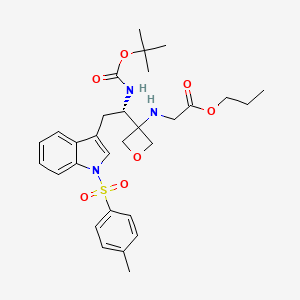
1-アセチルアミノシクロプロパンカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetamidocyclopropane-1-carboxylic acid is a compound with the CAS Number: 38409-70-0 . It has a molecular weight of 143.14 and is typically in powder form .
Synthesis Analysis
The synthesis of 1-Aminocyclopropanecarboxylic Acids (ACC), which is closely related to 1-Acetamidocyclopropanecarboxylic acid, has been studied extensively . The methods of preparation of amino acids of the ACC series include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Molecular Structure Analysis
The InChI code for 1-acetamidocyclopropane-1-carboxylic acid is 1S/C6H9NO3/c1-4(8)7-6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) . This indicates that the compound is a derivative of the amino acid lysine .
科学的研究の応用
植物生理学におけるエチレン生合成
1-アセチルアミノシクロプロパンカルボン酸は、エチレンの生合成における前駆体であり、エチレンは生物的および非生物的ストレスに対する幅広い発達過程と応答を調節する植物ホルモンです . この化合物は、S-アデノシル-L-メチオニン (SAM) から ACC シンターゼ (ACS) により合成され、その後、ACC オキシダーゼ (ACO) によりエチレンに酸化されます .
エチレン非依存性成長調節
最近の研究では、1-アセチルアミノシクロプロパンカルボン酸は、エチレン生合成とは独立したシグナル伝達役割も果たす可能性があることが示されています。 これには、細胞壁シグナル伝達、ガード母細胞分裂、および病原体毒性の関与が含まれます .
非タンパク質アミノ酸の合成
非タンパク質アミノ酸として、1-アセチルアミノシクロプロパンカルボン酸は、他の生物学的に活性な化合物の合成のための構成要素として役立ちます。 これは、DNA によって直接コードされていないが、植物の成長調節や医薬中間体として役割を果たすアミノ酸の調製に使用されます .
ペプチド模倣薬と創薬
1-アセチルアミノシクロプロパンカルボン酸の構造的剛性により、ペプチド模倣薬の設計に最適な候補となります。 これらは、ペプチドの構造を模倣する分子であり、創薬において生物学的プロセスを調節するために使用されます .
抗ウイルス剤
1-アセチルアミノシクロプロパンカルボン酸の誘導体は、抗ウイルス剤としての可能性について研究されてきました。 たとえば、誘導体のデヒドロコロナミン酸は、C型肝炎ウイルスのNS3 / 4Aプロテアーゼに対して高い活性を示します .
植物成長調節剤
1-アセチルアミノシクロプロパンカルボン酸から誘導された化合物は、植物成長調節剤として機能します。 これらは、種子の発芽、根の成長、開花、果実の成熟、老化など、植物の発達のさまざまな側面に影響を与える可能性があります .
作用機序
Target of Action
1-Acetamidocyclopropanecarboxylic acid, also known as 1-acetylamino-1-cyclopropanecarboxylic acid, is a derivative of the amino acid lysine . It is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are key enzymes in the ethylene biosynthesis pathway .
Mode of Action
The interaction of 1-acetamidocyclopropanecarboxylic acid with its targets involves a series of biochemical reactions. It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound can bind reversibly to the kringle domain of plasminogen and block the binding of plasminogen to fibrin, thereby reducing fibrinolysis .
Biochemical Pathways
1-Acetamidocyclopropanecarboxylic acid plays a crucial role in the ethylene biosynthesis pathway . This pathway starts with the conversion of the amino acid methionine to S-adenosyl
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-Acetamidocyclopropanecarboxylic acid is involved in the biosynthesis of ethylene, a plant hormone that regulates many aspects of plant growth and development . The first committed and generally rate-limiting step in ethylene biosynthesis is the conversion of S-adenosyl-methionine to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS) .
Cellular Effects
The effects of 1-acetamidocyclopropanecarboxylic acid on cells are primarily related to its role in the production of ethylene . Ethylene influences many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress .
Molecular Mechanism
The molecular mechanism of 1-acetamidocyclopropanecarboxylic acid involves its conversion into ethylene. This process is catalyzed by ACC oxidase (ACO), an enzyme that converts ACC into ethylene . This reaction is the final step in the ethylene biosynthesis pathway .
Metabolic Pathways
1-Acetamidocyclopropanecarboxylic acid is involved in the ethylene biosynthesis pathway . This pathway begins with the conversion of the amino acid methionine to S-adenosyl-methionine (AdoMet) by the enzyme AdoMet synthetase . The subsequent steps involve the conversion of AdoMet to ACC by ACC synthase (ACS), and finally, the conversion of ACC to ethylene by ACC oxidase (ACO) .
Subcellular Localization
Some studies suggest that ACC oxidase, the enzyme that converts ACC into ethylene, may be localized at the plasma membrane
特性
IUPAC Name |
1-acetamidocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSVVEDRQXFLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593095.png)



![N-(1-cyanocyclohexyl)-2-({3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}amino)propanamide](/img/structure/B2593101.png)
![6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2593102.png)
![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593105.png)
![N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2593107.png)
![N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2593108.png)


![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2593117.png)

